Irbesartan

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Practically insoluble in water

Slightly soluble in alcohol, methylene chloride

8.84e-03 g/L

Synonyms

Canonical SMILES

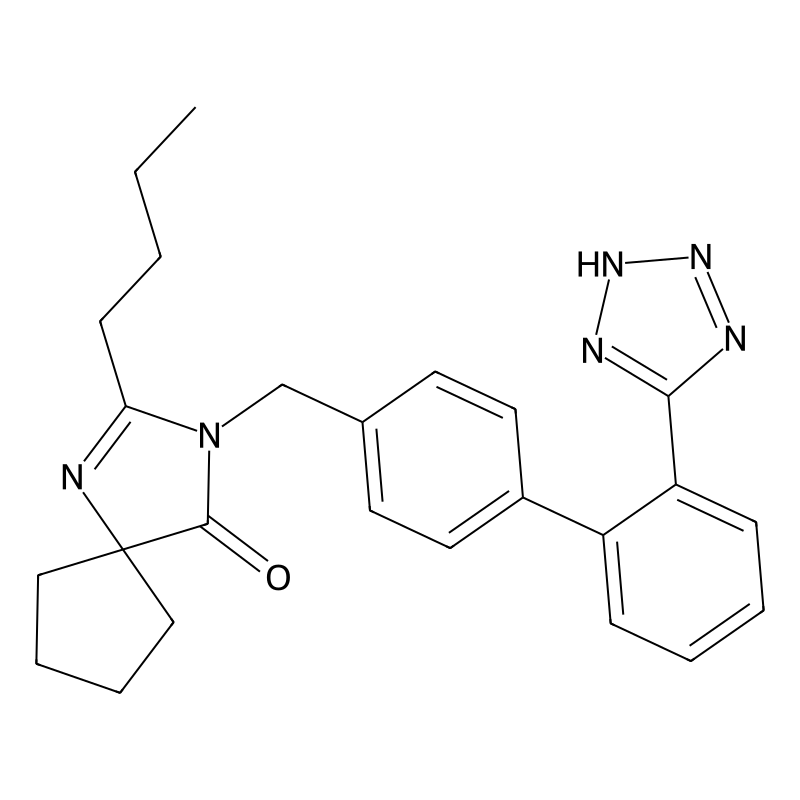

Irbesartan is an antihypertensive medication classified as an angiotensin II receptor blocker. It is primarily used to manage hypertension, protect the kidneys in patients with type 2 diabetes and nephropathy, and treat heart failure. The chemical formula for irbesartan is C₂₅H₂₈N₆O, with a molecular weight of approximately 428.53 g/mol. Its structure features a biphenyl-tetrazole moiety and a substituted imidazole core, which contribute to its pharmacological properties .

Irbesartan's therapeutic effect stems from its antagonism of the angiotensin II receptor type 1 (AT1R) []. Angiotensin II, a potent vasoconstrictor, binds to AT1R on blood vessel walls, triggering vessel narrowing and blood pressure rise. Irbesartan competitively occupies the AT1R binding site, preventing angiotensin II from exerting its action. This blockade leads to blood vessel relaxation and a subsequent decrease in blood pressure [].

Irbesartan is generally well-tolerated, but potential side effects include dizziness, fatigue, and diarrhea []. In rare cases, it may cause allergic reactions or kidney problems []. It is essential to consult a healthcare professional before taking irbesartan, especially for individuals with certain medical conditions or taking other medications [].

Data for Toxicity

The exact lethal dose (LD50) of irbesartan is not readily available in scientific literature. However, studies suggest a low toxicity profile in animals [].

Hypertension and Cardiovascular Disease:

- Treatment of Hypertension: Irbesartan is a well-established and effective treatment for hypertension in adults, both as monotherapy and in combination with other medications. It has been shown to significantly reduce blood pressure, leading to improved cardiovascular outcomes like reduced risk of stroke, heart attack, and heart failure. Source: National Institutes of Health, National Heart, Lung, and Blood Institute

- Cardiovascular Protection beyond Blood Pressure Reduction: Studies suggest that irbesartan may offer additional benefits beyond simply lowering blood pressure. Some research indicates it might improve endothelial function, reduce inflammation, and positively impact other cardiovascular risk factors. Source: National Library of Medicine, National Institutes of Health:

Metabolic Syndrome and Associated Conditions:

- Metabolic Syndrome Management: Research suggests irbesartan may improve various aspects of metabolic syndrome, such as reducing insulin resistance, improving blood sugar control, and lowering triglyceride levels. Source: National Library of Medicine, National Institutes of Health:

- Diabetic Nephropathy: Irbesartan is approved for the treatment of diabetic nephropathy, a complication of diabetes that can lead to kidney damage. It has been shown to slow the progression of kidney disease in patients with diabetes. Source: Food and Drug Administration

Other Potential Applications:

- Marfan Syndrome: Studies suggest irbesartan may slow the progression of aortic dilation in individuals with Marfan syndrome, a genetic disorder affecting connective tissue, potentially reducing the risk of aortic complications. Source: National Library of Medicine, National Institutes of Health:

- Atrial Fibrillation: Early research suggests irbesartan may be helpful in maintaining sinus rhythm in patients with atrial fibrillation, a type of irregular heartbeat. However, further studies are needed to confirm these findings. Source: National Library of Medicine, National Institutes of Health:

Irbesartan undergoes extensive metabolism in the liver, primarily through glucuronidation and oxidation. The major metabolic pathway involves the cytochrome P450 enzyme CYP2C9, which produces several metabolites, including M3, M4, M5, M6, M7, M2, and the minor metabolite SR 49498 through various hydroxylation and oxidation reactions .

Irbesartan exerts its therapeutic effects by selectively blocking the angiotensin II type 1 receptor (AT1), which is responsible for vasoconstriction and increased blood pressure. By inhibiting this receptor, irbesartan promotes vasodilation and reduces blood pressure levels. It has been reported to bind to the AT1 receptor with a much higher affinity (approximately 8500 times) than to the AT2 receptor . This mechanism not only lowers blood pressure but also helps in delaying the progression of kidney disease in diabetic patients by reducing glomerular hypertension .

The synthesis of irbesartan involves multiple steps that typically include:

- Formation of the biphenyl-tetrazole moiety: This step involves coupling reactions to construct the core structure.

- Introduction of the imidazole ring: This is achieved through cyclization reactions.

- Final modifications: These may involve functional group transformations to achieve the desired pharmacological profile.

The specific synthetic pathways can vary based on research developments and optimization efforts aimed at improving yield and purity .

Irbesartan is primarily utilized for:

- Hypertension Management: It effectively lowers blood pressure in hypertensive patients.

- Diabetic Nephropathy: It protects renal function in patients with type 2 diabetes.

- Heart Failure Treatment: It helps manage symptoms associated with heart failure.

Additionally, ongoing research explores its potential applications in other cardiovascular conditions due to its vasodilatory effects .

Irbesartan may interact with various medications and substances, leading to significant clinical implications:

- Diuretics: Co-administration can enhance hypotensive effects.

- Potassium Supplements: Increased risk of hyperkalemia necessitates monitoring.

- Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): These can reduce the antihypertensive efficacy of irbesartan.

Adverse interactions can also include allergic reactions and cutaneous manifestations, as highlighted by case reports indicating delayed hypersensitivity reactions .

Irbesartan shares structural similarities with several other angiotensin II receptor blockers. Here are some notable comparisons:

Irbesartan's unique combination of structural elements and its specific binding affinity contribute to its distinct pharmacological profile among these compounds.

Novel Synthetic Routes for Irbesartan Intermediate Production

In contrast, an alternative route described in a 2009 patent begins with cyclopentanone, proceeding through 1-amino cyclopentyl cyanogen and 1-valeramide intermediates [3]. While this method avoids high-cost biphenyl derivatives, it relies on sodium cyanide (NaCN) during cyclopentanone functionalization, raising safety and environmental concerns [3]. A comparative analysis reveals distinct advantages:

| Parameter | Glycine-Based Route [1] [2] | Cyclopentanone Route [3] |

|---|---|---|

| Starting Material Cost | Low ($15–20/kg) | Moderate ($40–50/kg) |

| Toxic Reagents | None | NaCN, mineral alkalis |

| Overall Yield | 54.2% | 38–45% (estimated) |

| Scalability | Demonstrated at 200 g | Limited data |

The glycine-based approach exemplifies modern synthetic strategy optimization, balancing efficiency with reduced hazardous waste [1] [2].

Green Chemistry Approaches in Industrial-Scale Synthesis

The pharmaceutical industry has increasingly adopted green chemistry principles to minimize environmental impact. Singh et al. (2017) developed an eco-friendly synthesis leveraging ultrasonic-assisted bromination and Suzuki-Miyaura cross-coupling [4]. Ultrasonic energy replaced conventional heating for 4-bromobenzyl bromide synthesis, reducing reaction time from 6 hours to 45 minutes and improving atom economy by 22% [4]. Subsequent Suzuki coupling with 2-[N-(trityl)-tetrazole] phenyl-boron dihydroxide achieved an 81% yield under mild conditions (room temperature, tetrahydrofuran solvent) [4].

Key green metrics highlight the method’s superiority:

- Process Mass Intensity (PMI): 18.7 (vs. 32.4 in traditional routes) [4]

- Carbon Efficiency: 67% (vs. 48% in cyanide-dependent methods) [4]

- Hazardous Waste Reduction: Eliminated azide intermediates and reduced halogenated solvent use by 40% [4]

This approach aligns with the Twelve Principles of Green Chemistry, particularly waste minimization and safer synthesis design [4].

Structure-Activity Relationship (SAR) Studies of Tetrazole Derivatives

The tetrazole moiety in irbesartan is critical for AT1 receptor antagonism, acting as a bioisostere for the carboxylate group in angiotensin II [4]. While the provided sources focus on synthetic methodologies rather than explicit SAR studies, several inferences emerge:

- Spirocycle-Tetrazole Spatial Arrangement: The 1,3-diazaspiro[4.4]non-1-en-4-one scaffold positions the tetrazole group optimally for hydrogen bonding with receptor residues [1] [3].

- Electron-Withdrawing Effects: Nitrile-to-tetrazole conversion via sodium azide enhances binding affinity by increasing electron density at the biphenyl-tetrazole interface [4].

- Steric Considerations: Substitution at the tetrazole’s N1 position (e.g., trityl protection) improves metabolic stability without compromising receptor interaction [3] [4].

Future SAR studies could explore tetrazole ring substitutions (e.g., methyl, fluorine) to modulate pharmacokinetic properties, though such data remain absent from the analyzed literature.

Renoprotective Effects in Diabetic Nephropathy Pathogenesis

The renoprotective properties of irbesartan extend far beyond its antihypertensive capabilities, demonstrating profound therapeutic effects in diabetic nephropathy through multiple molecular mechanisms [1] [2] [3]. Large-scale clinical trials have established irbesartan as a cornerstone therapy for diabetic kidney disease, with the Irbesartan Diabetic Nephropathy Trial and the Irbesartan in Patients with Type 2 Diabetes and Microalbuminuria Study providing compelling evidence of its blood pressure-independent renoprotective effects [2] [4].

The renoprotective mechanisms of irbesartan operate through comprehensive modulation of glomerular hemodynamics, podocyte function, and inflammatory pathways. In the landmark IRMA-2 study, irbesartan 300 mg daily reduced the progression to overt nephropathy by 70% compared to placebo, while the 150 mg dose provided a 39% reduction, demonstrating a clear dose-dependent renoprotective effect [2]. Similarly, the IDNT study revealed that irbesartan reduced the risk of doubling serum creatinine by 33% and decreased the composite primary endpoint by 20% compared to placebo, effects that persisted after adjustment for blood pressure differences [4].

Mechanisms of Albuminuria Reduction in Type 2 Diabetes

The molecular mechanisms underlying irbesartan's albuminuria reduction in type 2 diabetes involve intricate interactions between multiple cellular and molecular pathways. The primary mechanism centers on the preservation of nephrin expression, a critical component of the glomerular filtration barrier. Research has demonstrated that irbesartan completely abrogates the downregulation of nephrin gene and protein expression in diabetic models, thereby maintaining the integrity of the slit diaphragm [5].

Nephrin, encoded by the NPHS1 gene, serves as the fundamental structural protein of the podocyte slit diaphragm. In diabetic nephropathy, hyperglycemia and angiotensin II signaling lead to nephrin depletion, resulting in podocyte foot process effacement and increased albumin permeability [6]. Irbesartan intervenes in this pathological cascade by blocking angiotensin II type 1 receptors, which prevents the downstream activation of beta-arrestin 2-mediated nephrin endocytosis [7]. This mechanism was elucidated through studies showing that irbesartan reduces the angiotensin II-mediated nephrin-beta-arrestin 2 interaction, thereby preserving nephrin at the cell surface [7].

The podocyte protective effects of irbesartan extend beyond nephrin preservation to encompass broader cytoskeletal stabilization. Irbesartan treatment significantly increases synaptopodin immunoreactivity, a marker of functional podocytes, while simultaneously reducing desmin expression, which indicates podocyte damage [8]. These effects occur through the modulation of integrin-linked kinase expression and the prevention of epithelial-mesenchymal transition in podocytes [9].

Oxidative stress represents another crucial mechanism in irbesartan's albuminuria reduction. The compound activates the nuclear factor erythroid 2-related factor 2 (Nrf2)/Kelch-like ECH-associated protein 1 (Keap1) pathway, leading to enhanced antioxidant responses and reduced reactive oxygen species production [10]. This antioxidant effect is particularly significant in diabetic nephropathy, where hyperglycemia-induced oxidative stress contributes to podocyte injury and glomerular basement membrane damage [10].

Transcriptional Regulation of Renal Fibrosis Markers

The transcriptional regulation of renal fibrosis markers by irbesartan represents a fundamental mechanism through which the compound exerts its long-term renoprotective effects. The process involves the coordinated downregulation of profibrotic genes and the upregulation of antifibrotic pathways, ultimately preventing the progression of diabetic nephropathy to end-stage renal disease [11].

Transforming growth factor-beta 1 (TGF-β1) stands as the central orchestrator of renal fibrosis, and irbesartan exerts profound inhibitory effects on TGF-β1 expression and signaling. Studies have demonstrated that irbesartan reduces TGF-β1 mRNA expression by 2.5 to 3.0-fold in diabetic kidney models, leading to decreased activation of the TGF-β1/Smad2/3 pathway [12]. This inhibition prevents the downstream activation of fibroblast proliferation and extracellular matrix protein synthesis, which are hallmarks of progressive diabetic nephropathy [12].

The transcriptional effects extend to multiple fibrosis-associated genes, including connective tissue growth factor (CTGF), which serves as a downstream mediator of TGF-β1 signaling. Irbesartan treatment results in a 2.0 to 2.5-fold reduction in CTGF expression, disrupting the TGF-β1-CTGF-extracellular signal-regulated kinase pathway that promotes mesangial cell proliferation and matrix accumulation [13]. This multi-target approach provides comprehensive protection against the molecular mechanisms driving renal fibrosis progression [13].

Extracellular matrix protein regulation represents another critical aspect of irbesartan's transcriptional effects. The compound significantly reduces the expression of collagen I (COL1A1), collagen III (COL3A1), and fibronectin (FN1) genes, with fold changes ranging from 1.5 to 2.2-fold reductions [12]. These effects are mediated through the modulation of Smad signaling pathways and the activation of matrix metalloproteinases, which promote extracellular matrix degradation [14].

The epithelial-mesenchymal transition (EMT) pathway, a crucial mechanism in renal fibrosis, is also targeted by irbesartan. The compound reduces alpha-smooth muscle actin (ACTA2) expression by 2.2 to 2.8-fold, indicating decreased myofibroblast differentiation [9]. This effect is achieved through the inhibition of integrin-linked kinase expression and the preservation of E-cadherin, thereby maintaining epithelial cell phenotype and preventing the transition to a fibroblastic phenotype [9].

Emerging evidence suggests that irbesartan's transcriptional effects involve epigenetic modifications and microRNA regulation. Gene expression profiling studies have identified specific microRNAs, including miR-1970, miR-703, miR-466f, miR-5135, and miR-132-3p, as potential mediators of irbesartan's renoprotective effects [11]. These microRNAs regulate key genes involved in circadian rhythm, cell cycle control, and phosphoinositide 3-kinase-protein kinase B signaling pathways, providing additional layers of transcriptional control [11].

Cardiac Remodeling Inhibition Through Peroxisome Proliferator-Activated Receptor Gamma/Hepatocyte Growth Factor Pathways

The cardiac protective effects of irbesartan extend beyond traditional angiotensin II receptor blockade to encompass activation of peroxisome proliferator-activated receptor gamma (PPARγ) and subsequent hepatocyte growth factor (HGF) upregulation. This dual mechanism provides comprehensive protection against pathological cardiac remodeling, myocardial fibrosis, and heart failure progression [13] [14].

The PPARγ-HGF pathway represents a novel therapeutic target in cardiovascular disease, with irbesartan demonstrating unique pharmacological properties as a partial PPARγ agonist. Unlike traditional angiotensin receptor blockers, irbesartan directly activates PPARγ with an EC50 of 26.97 μmol/L, leading to enhanced transcriptional activity of PPARγ-responsive genes [15]. This activation occurs independently of angiotensin II type 1 receptor blockade, as demonstrated in AT1 receptor-deficient cellular models where irbesartan maintains its PPARγ agonistic effects [15].

The downstream effects of PPARγ activation by irbesartan include the transcriptional upregulation of HGF, a pleiotropic growth factor with potent antifibrotic, anti-inflammatory, and antioxidant properties [16]. HGF expression is increased through PPARγ binding to peroxisome proliferator response elements in the HGF gene promoter region, resulting in enhanced HGF gene transcription, messenger RNA expression, and protein secretion [16]. This mechanism has been validated through studies showing that PPARγ antagonist GW9662 completely abolishes irbesartan's HGF upregulation and associated cardiac protective effects [14].

The cardiac remodeling inhibition achieved through the PPARγ-HGF pathway manifests in multiple measurable parameters. Left ventricular mass index, a key indicator of pathological cardiac hypertrophy, is reduced by 22 to 45 grams per square meter following irbesartan treatment [17]. This effect is particularly pronounced in patients carrying the transforming growth factor-beta 1 C-allele polymorphism, which is associated with low TGF-β1 expression, suggesting a genetic component to irbesartan's cardiac protective effects [17].

Myocardial fibrosis reduction represents another crucial aspect of irbesartan's cardiac protective effects. The compound reduces collagen deposition by 40 to 60% through multiple mechanisms, including the suppression of TGF-β1 signaling and the activation of matrix metalloproteinases [14]. The antifibrotic effects are mediated by HGF's ability to promote extracellular matrix degradation and inhibit fibroblast proliferation and differentiation [14]. These effects are completely abolished when HGF is neutralized with specific antibodies, confirming the central role of HGF in irbesartan's antifibrotic actions [14].

The oxidative stress reduction achieved through the PPARγ-HGF pathway contributes significantly to cardiac protection. Irbesartan reduces reactive oxygen species production by 70 to 80%, primarily through HGF-mediated activation of antioxidant enzyme systems [14]. This antioxidant effect is particularly relevant in diabetic cardiomyopathy, where hyperglycemia-induced oxidative stress contributes to myocardial injury and dysfunction [12].

Inflammatory marker reduction represents an additional mechanism of cardiac protection. Irbesartan decreases inflammatory cytokine expression by 50 to 65% through the PPARγ-HGF pathway, with particular effects on tumor necrosis factor-alpha, interleukin-6, and monocyte chemoattractant protein-1 [14]. These anti-inflammatory effects contribute to the prevention of inflammatory cell infiltration and the associated myocardial damage [14].

The clinical relevance of the PPARγ-HGF pathway is supported by evidence from multiple cardiovascular outcome studies. The Swedish Irbesartan Left Ventricular Hypertrophy Investigation versus Atenolol study demonstrated that irbesartan improved myocardial fibrosis and diastolic function in hypertensive patients with left ventricular hypertrophy [14]. Similarly, the Atrial Fibrillation Clopidogrel Trial With Irbesartan for Prevention of Vascular Events showed reduced hospitalization rates for heart failure in patients receiving irbesartan [14].

The molecular mechanisms underlying cardiac remodeling inhibition involve complex interactions between PPARγ activation, HGF upregulation, and the suppression of profibrotic signaling pathways. The TGF-β1-CTGF-ERK signaling cascade, which promotes cardiac fibroblast proliferation and collagen synthesis, is significantly inhibited by irbesartan through PPARγ-mediated mechanisms [13]. This inhibition prevents the pathological cardiac remodeling that typically occurs in response to pressure overload, volume overload, or ischemic injury [13].

The therapeutic implications of the PPARγ-HGF pathway extend beyond traditional cardiovascular risk factors to encompass metabolic cardiovascular disease. Irbesartan's ability to improve insulin sensitivity, reduce inflammatory markers, and prevent pathological cardiac remodeling makes it particularly valuable in patients with diabetes mellitus and cardiovascular disease [16]. The compound's unique dual mechanism of action provides comprehensive cardiovascular protection that extends beyond blood pressure reduction to encompass fundamental cellular and molecular pathways involved in cardiovascular disease progression [14].

Purity

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Density

LogP

log Kow = 5.31 (est)

6

Decomposition

Appearance

Melting Point

180 - 181 °C

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 103 companies. For more detailed information, please visit ECHA C&L website;

Of the 14 notification(s) provided by 102 of 103 companies with hazard statement code(s):;

H315 (57.84%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (56.86%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (56.86%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H360 (24.51%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H361 (18.63%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H362 (19.61%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];

H372 (14.71%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

H412 (16.67%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Drug Indication

FDA Label

Treatment of essential hypertension. Treatment of renal disease in patients with hypertension and type 2 diabetes mellitus as part of an antihypertensive medicinal product regimen.

Treatment of essential hypertension. Treatment of renal disease in patients with hypertension and type-2 diabetes mellitus as part of an antihypertensive medicinal product regimen.

Treatment of essential hypertension. Treatment of renal disease in patients with hypertension and type-2 diabetes mellitus as part of an antihypertensive medicinal-product regimen.

Sabervel is indicated in adults for the treatment of essential hypertension. It is also indicated for the treatment of renal disease in adult patients with hypertension and type 2 diabetes mellitus as part of an antihypertensive medicinal product regimen.

Treatment of essential hypertension. Treatment of renal disease in patients with hypertension and type 2 diabetes mellitus as part of an antihypertensive medicinal product regimen (see section 5. 1).

Livertox Summary

Drug Classes

Therapeutic Uses

Avapro (irbesartan) is indicated for the treatment of hypertension. It may be used alone or in combination with other antihypertensive agents. /Included in US product label/

Avapro is indicated for the treatment of diabetic nephropathy with an elevated serum creatinine and proteinuria (>300 mg/day) in patients with type 2 diabetes and hypertension. In this population, Avapro reduces the rate of progression of nephropathy as measured by the occurrence of doubling of serum creatinine or end-stage renal disease (need for dialysis or renal transplantation). /Included in US product label/

Angiotensin II receptor antagonists /including irbesartan/ have been used in the management of congestive heart failure. /NOT included in US product label/

Pharmacology

Irbesartan is a nonpeptide angiotensin II antagonist with antihypertensive activity. Irbesartan selectively and competitively blocks the binding of angiotensin II to the angiotensin I receptor. Angiotensin II stimulates aldosterone synthesis and secretion by adrenal cortex, which decreases the excretion of sodium and increases the excretion of potassium. Angiotensin II also acts as a vasoconstrictor in vascular smooth muscle. (NCI05)

MeSH Pharmacological Classification

ATC Code

C09DA04

C - Cardiovascular system

C09 - Agents acting on the renin-angiotensin system

C09C - Angiotensin ii receptor blockers (arbs), plain

C09CA - Angiotensin ii receptor blockers (arbs), plain

C09CA04 - Irbesartan

Mechanism of Action

Angiotensin II is a potent vasoconstrictor formed from angiotensin I in a reaction catalyzed by angiotensin-converting enzyme (ACE, kininase II). Angiotensin II is the principal pressor agent of the renin-angiotensin system (RAS) and also stimulates aldosterone synthesis and secretion by adrenal cortex, cardiac contraction, renal resorption of sodium, activity of the sympathetic nervous system, and smooth muscle cell growth. Irbesartan blocks the vasoconstrictor and aldosterone-secreting effects of angiotensin II by selectively binding to the AT1 angiotensin II receptor. There is also an AT2 receptor in many tissues, but it is not involved in cardiovascular homeostasis. Irbesartan is a specific competitive antagonist of AT1 receptors with a much greater affinity (more than 8500-fold) for the AT1 receptor than for the AT2 receptor and no agonist activity. Blockade of the AT1 receptor removes the negative feedback of angiotensin II on renin secretion, but the resulting increased plasma renin activity and circulating angiotensin II do not overcome the effects of irbesartan on blood pressure. Irbesartan does not inhibit ACE or renin or affect other hormone receptors or ion channels known to be involved in the cardiovascular regulation of blood pressure and sodium homeostasis. Because irbesartan does not inhibit ACE, it does not affect the response to bradykinin; whether this has clinical relevance is not known.

KEGG Target based Classification of Drugs

Rhodopsin family

Angiotensin

AGTR1 [HSA:185] [KO:K04166]

Vapor Pressure

Pictograms

Irritant;Health Hazard

Other CAS

Absorption Distribution and Excretion

20% of a radiolabelled oral dose of irbesartan is recovered in urine, and the rest is recovered in the feces. <2% of the dose is recovered in urine as the unchanged drug.

The volume of distribution of irbesartan is 53-93L.

Total plasma clearance of irbesartan is 157-176mL/min while renal clearance is 3.0-3.5mL/min.

Irbesartan is an orally active agent that does not require biotransformation into an active form. The oral absorption of irbesartan is rapid and complete with an average absolute bioavailability of 60% to 80%. Following oral administration of Avapro, peak plasma concentrations of irbesartan are attained at 1.5 to 2 hours after dosing. Food does not affect the bioavailability of Avapro. Irbesartan exhibits linear pharmacokinetics over the therapeutic dose range. The terminal elimination half-life of irbesartan averaged 11 to 15 hours. Steady-state concentrations are achieved within 3 days. Limited accumulation of irbesartan (<20%) is observed in plasma upon repeated once-daily dosing.

Studies in animals indicate that radiolabeled irbesartan weakly crosses the blood-brain barrier and placenta.

Irbesartan is 90% bound to serum proteins (primarily albumin and a1-acid glycoprotein) with negligible binding to cellular components of blood. The average volume of distribution is 53 liters to 93 liters. Total plasma and renal clearances are in the range of 157 mL/min to 176 mL/min and 3.0 mL/min to 3.5 mL/min, respectively. With repetitive dosing, irbesartan accumulates to no clinically relevant extent.

It is not known whether irbesartan is excreted in human milk, but irbesartan or some metabolite of irbesartan is secreted at low concentration in the milk of lactating rats.

Metabolism Metabolites

Irbesartan is metabolized via glucuronide conjugation and oxidation. Following oral or intravenous administration of (14)C-labeled irbesartan, more than 80% of the circulating plasma radioactivity is attributable to unchanged irbesartan. The primary circulating metabolite is the inactive irbesartan glucuronide conjugate (approximately 6%). The remaining oxidative metabolites do not add appreciably to irbesartan's pharmacologic activity. Irbesartan and its metabolites are excreted by both biliary and renal routes. Following either oral or intravenous administration of (14)C-labeled irbesartan, about 20% of radioactivity is recovered in the urine and the remainder in the feces, as irbesartan or irbesartan glucuronide. In vitro studies of irbesartan oxidation by cytochrome P450 isoenzymes indicated irbesartan was oxidized primarily by 2C9; metabolism by 3A4 was negligible. Irbesartan was neither metabolized by, nor did it substantially induce or inhibit, isoenzymes commonly associated with drug metabolism (1A1, 1A2, 2A6, 2B6, 2D6, 2E1). There was no induction or inhibition of 3A4.

Irbesartan has known human metabolites that include M3, M7, 2-(3-hydroxybutyl)-3-({4-[2-(2H-1,2,3,4-tetrazol-5-yl)phenyl]phenyl}methyl)-1,3-diazaspiro[4.4]non-1-en-4-one, and (1S,4S,5S,6R)-3-[5-[2-[4-[(2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl]phenyl]phenyl]-5H-tetrazol-2-ium-2-yl]-2,4,5,6-tetrahydroxycyclohexane-1-carboxylic acid.

Wikipedia

Escaline

Drug Warnings

Use of drugs that act on the renin-angiotensin system during the second and third trimesters of pregnancy reduces fetal renal function and increases fetal and neonatal morbidity and death. Resulting oligohydramnios can be associated with fetal lung hypoplasia and skeletal deformations. Potential neonatal adverse effects include skull hypoplasia, anuria, hypotension, renal failure, and death. When pregnancy is detected, discontinue Avapro as soon as possible. These adverse outcomes are usually associated with use of these drugs in the second and third trimesters of pregnancy. Most epidemiologic studies examining fetal abnormalities after exposure to antihypertensive use in the first trimester have not distinguished drugs affecting the renin-angiotensin system from other antihypertensive agents. Appropriate management of maternal hypertension during pregnancy is important to optimize outcomes for both mother and fetus. In the unusual case that there is no appropriate alternative to therapy with drugs affecting the renin-angiotensin system for a particular patient, apprise the mother of the potential risk to the fetus. Perform serial ultrasound examinations to assess the intra-amniotic environment. If oligohydramnios is observed, discontinue Avapro, unless it is considered lifesaving for the mother. Fetal testing may be appropriate, based on the week of pregnancy. Patients and physicians should be aware, however, that oligohydramnios may not appear until after the fetus has sustained irreversible injury.

Neonates with a history of in utero exposure to Avapro: If oliguria or hypotension occurs, direct attention toward support of blood pressure and renal perfusion. Exchange transfusions or dialysis may be required as a means of reversing hypotension and/or substituting for disordered renal function.

FDA Pregnancy Risk Category: D /POSITIVE EVIDENCE OF RISK. Studies in humans, or investigational or post-marketing data, have demonstrated fetal risk. Nevertheless, potential benefits from the use of the drug may outweigh the potential risk. For example, the drug may be acceptable if needed in a life-threatening situation or serious disease for which safer drugs cannot be used or are ineffective./

For more Drug Warnings (Complete) data for Irbesartan (16 total), please visit the HSDB record page.

Biological Half Life

The terminal elimination half-life of irbesartan averaged 11 to 15 hours.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Pharmaceuticals -> Cardiovascular system -> Antihypertensions

Pharmaceuticals

Methods of Manufacturing

Clinical Laboratory Methods

Storage Conditions

Conditions for safe storage, including any incompatibilities: Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2 - 8 °C.

Interactions

Dual blockade of the renin-angiotensin system (RAS) with angiotensin-receptor blockers, ACE inhibitors, or aliskiren is associated with increased risks of hypotension, hyperkalemia, and changes in renal function (including acute renal failure) compared to monotherapy. Closely monitor blood pressure, renal function, and electrolytes in patients on Avapro and other agents that affect the RAS.

Concomitant use of potassium-sparing diuretics, potassium supplements, or salt substitutes containing potassium may lead to increases in serum potassium.

Possible decreased irbesartan metabolism when irbesartan is used concomitantly with tolbutamide.

For more Interactions (Complete) data for Irbesartan (6 total), please visit the HSDB record page.

Stability Shelf Life

Dates

A

Yiliyaer Nijiati, Lianlian Shan, Tao Yang, Maiwulanijiang Yizibula, Ainiwaer AikemuPMID: 34252817 DOI: 10.1016/j.jpba.2021.114235

Abstract

Chronic mountain sickness (CMS) is a significant pathology in most high-altitude regions globally, affecting the cardiopulmonary system and its mechanism is largely unknown. A metabonomic approach usingH nuclear magnetic resonance spectroscopy allows for detecting differential metabolites, which provides a global view and mechanisms during CMS development. In this study, we simulated a high-altitude environment to establish a rat model of CMS. Irbesartan was administered to CMS rats at three doses (6.75, 13.5, and 27 mg/kg) once a day for 15 days. HE staining and transmission electron microscopy were used to evaluate the effect of changes on the lung. Based on

H NMR spectra obtained from serum samples, partial least squares-discriminant analysis (PLS-DA) and its variant orthogonal PLS-DA (OPLS-DA) models were applied to distinguish the different groups. Histopathological sections showed that the alveolar structure was abnormal, inflammatory infiltration occurred in CMS rats, and CMS induced notable metabolic disorder according to the

H NMR result. However, irbesartan reversed the imbalanced metabolites via energy metabolism, amino acid metabolism, and taurine metabolism pathways, and its effect was also confirmed by the general signs and morphology of the lung. The results revealed that irbesartan as an effective therapeutic agent to improve CMS is warranted.

Pioglitazone and/or irbesartan ameliorate COPD-induced endothelial dysfunction in side stream cigarette smoke-exposed mice model

Alaa T Abdelhafez, Asmaa M S Gomaa, Asmaa M Ahmed, Manal M Sayed, Marwa A AhmedPMID: 34102190 DOI: 10.1016/j.lfs.2021.119706

Abstract

Cigarette smoking (CS) is the main cause of chronic obstructive pulmonary disease (COPD). Endothelial dysfunction is related to the severity of pulmonary disease in COPD. This study aimed to evaluate the effectiveness of single and combined administration of pioglitazone (Pio) and irbesartan (Irb) against COPD-induced endothelial dysfunction in mice and the involvement of NO and HS in their effects.

Adult male Swiss mice (n = 40, weighing 25-30 g) were assigned into 5 groups. The normal control group received 1% carboxy methyl cellulose (CMC). The CS group was exposed to CS and administered 1% CMC for 3 months. The CS + Pio, CS + Irb, and CS + Pio/Irb groups were subjected to CS and received Pio (60 mg/kg), Irb (50 mg/kg), and their combination respectively, daily orally for 3 months. Body weight gain, mean blood pressure, urinary albumin, serum NO and ET-1 levels with TNF-α and IL-2 levels in lung tissue and bronchoalveolar lavage were measured. Lung H

S and ET-1 levels, protein expression of PPARγ in lung and VEGF in lung and aortic tissues with histological changes were assessed.

Our results illustrated that CS induced a model of COPD with endothelial dysfunction in mice. Pio/Irb singly and in combination elicited protective effects against the pathophysiology of the disease with more improvement in the combined group. There is a strong correlation between NO and H

S as well as the other measured parameters.

Collectively, both drugs performed these effects via their anti-inflammatory potential and increasing H

S and NO levels.

Integrated multi-biomarker responses of juvenile rainbow trout (Oncorhynchus mykiss) to an environmentally relevant pharmaceutical mixture

Mahaut Beghin, Mélodie Schmitz, Stéphane Betoulle, Olivier Palluel, Sébastien Baekelandt, Syaghalirwa N M Mandiki, Erin Gillet, Katherine Nott, Jean-Marc Porcher, Christelle Robert, Sébastien Ronkart, Patrick KestemontPMID: 34214917 DOI: 10.1016/j.ecoenv.2021.112454

Abstract

Pharmaceuticals are emerging pollutants of concern for aquatic ecosystems where they are occurring in complex mixtures. In the present study, the chronic toxicity of an environmentally relevant pharmaceutical mixture on juvenile rainbow trout (Oncorhynchus mykiss) was investigated. Five pharmaceuticals (paracetamol, carbamazepine, diclofenac, naproxen and irbesartan) were selected based on their detection frequency and concentration levels in the Meuse river (Belgium). Fish were exposed for 42 days to three different concentrations of the mixture, the median one detected in the Meuse river, 10-times and 100-times this concentration. Effects on the nervous, immune, antioxidant, and detoxification systems were evaluated throughout the exposure period and their response standardized using the Integrated Biomarker Response (IBRv2) index. IBRv2 scores increased over time in the fish exposed to the highest concentration. After 42 days, fish exposed to the highest concentration displayed significantly higher levels in lysozyme activity (p < 0.01). The mixture also caused significant changes in brain serotonin turnover (p < 0.05). In short, our results indicate that the subchronic waterborne exposure to a pharmaceutical mixture commonly occurring in freshwater ecosystems may affect the neuroendocrine and immune systems of juvenile rainbow trout.Irbesartan (a comprehensive profile)

Ibrahim A Darwish, Hany W Darwish, Ahmed H Bakheit, Hamad M Al-Kahtani, Zahi AlanaziPMID: 33461698 DOI: 10.1016/bs.podrm.2020.07.004

Abstract

Irbesartan, (2-butyl-3-({4-[2-(2H-1,2,3,4-tetrazol-5-yl)phenyl]phenyl}methyl)-1,3-diazaspiro[4.4]non-1-en-4-one), is a member of non-peptide angiotensin II receptor antagonists used worldwide in the treatment of hypertension and diabetic nephropathy in hypertensive patients with type 2 diabetes, elevated serum creatinine, and proteinuria. Irbesartan can be used alone or in combination with other antihypertensive agents (e.g., hydrochlorothiazide). These combination products are indicated for hypertension in patients with uncontrolled hypertension with monotherapy or first line in patients not expected to be well controlled with monotherapy. Irbesartan is also indicated for the treatment of diabetic nephropathy in patients with type 2 diabetes and hypertension, an elevated serum creatinine, and proteinuria. Irbesartan exerts its action mainly via a selective blockade action on AT1 receptors and the consequent reduced pressor effect of angiotensin II. This article discusses, by a critical comprehensive review of the literature on irbesartan in terms of its description, names, formulae, elemental composition, appearance, and therapeutic uses. The article also discusses the methods for preparation of irbesartan, its physical-chemical properties, analytical methods for its determination, pharmacological-toxicological properties, and dosing information.Differential Scanning Calorimetry (DSC) on Sartan/Cyclodextrin Delivery Formulations

Nikolaos Naziris, Maria Chountoulesi, Dimitrios Ntountaniotis, Thomas Mavromoustakos, Costas DemetzosPMID: 33113135 DOI: 10.1007/978-1-0716-0920-0_13

Abstract

Differential scanning calorimetry (DSC) is a widely utilized method for the interactions of drug molecules with drug delivery systems (DDSs). Herein is described a protocol for studying the interactions and entrapment efficiency of the prototype sartan losartan and the polydynamic, structurally similar irbesartan inside the nontoxic 2-hydroxypropyl-β-cyclodextrin (2-HP-β-CD). The thermal scan properties of both sartan molecules have been studied when physically mixed or complexed with the cyclodextrin. The thermograms indeed showed significant differences between the mixtures and complexes, establishing DSC as a valuable method to characterize the state of the drugs in these pharmaceutical formulations.Therapeutic Efficacy of Piperazine Ferulate Combined With Irbesartan in Diabetic Nephropathy: A Systematic Review and Meta-analysis

Dan Li, Bo Li, Li-Xia Peng, Rong Liu, Nan ZengPMID: 33158581 DOI: 10.1016/j.clinthera.2020.09.013

Abstract

Irbesartan is widely used clinically in the treatment of diabetic nephropathy (DN). It is believed that piperazine ferulate (PF) combined with irbesartan could result in an improved efficacy in the treatment of DN. We present the latest meta-analysis that details the combination of PF and irbesartan therapy.Before January 31, 2020, we searched various electronic databases for appropriate articles. Our search was not restricted by keyword or language. We then filtered all articles using certain criteria and assessed the quality of the qualified studies.

The meta-analysis included 12 trials that involved 1300 patients (650 in the experimental group and 650 in the control group). The ages of the patients ranged from 30 to 79 years. Compared with irbesartan alone, the total effective rate of PF combined with irbesartan was significantly higher (odds ratio [OR] = 4.95; 95% CI, 3.11-7.58; P < 0.0001). The blood glucose level was controlled by significantly decreasing the fasting plasma glucose level (mean difference [MD] = -1.40; 95% CI, -2.70 to -0.11; P = 0.03) and 2-h plasma glucose level (MD = -1.65; 95% CI, -2.49 to -0.82; P < 0.0001). The combination therapy significantly decreased the levels of serum creatinine (MD = -10.24; 95% CI, -15.25 to -5.23; P < 0.0001), 24-h urinary protein (MD = -0.07; 95% CI, -0.09 to -0.05; P < 0.0001), urinary albumin excretion rate (MD = -22.52; 95% CI, -30.20 to -14.84; P < 0.0001), urinary β

-microglobulin (MD = -0.15; 95% CI, -0.17 to -0.13; P < 0.0001), and blood urea nitrogen (MD = -1.54; 95% CI, -2.36 to -0.72; P = 0.0002), which was beneficial for improving and protecting renal function. The renal microcirculation was improved by significantly decreasing the whole blood viscosity low shear (MD = -1.41; 95% CI, -1.84 to -0.99; P < 0.0001), whole blood viscosity high shear (MD = -0.54; 95% CI, -0.63 to -0.45; P < 0.0001), whole blood viscosity (MD = -1.31; 95% CI, -1.79 to -0.83; P < 0.0001), whole blood reduction viscosity (MD = -1.42; 95% CI, -1.79 to -1.06; P < 0.0001), platelet aggregation rate (MD = -0.42; 95% CI, -0.50 to -0.35; P < 0.0001), plasma viscosity (MD = -13.02; 95% CI, -15.47 to -10.56; P < 0.0001), and fibrinogen content (MD = -0.25; 95% CI, -0.42 to -0.09; P = 0.003).

PF combined with irbesartan could improve the efficiency in the treatment of DN. However, these results should be handled carefully. These findings should be verified by several rigorous randomized controlled trials.

Comparison of Irbesartan and Benazepril Hydrochloride on Urine Protein Reduction in Chronic Glomerulonephritis

Zhanying Liu, Lin Zhang, Ruijie Zhai, Jiarong LanPMID: 33036695 DOI: 10.29271/jcpsp.2020.09.1000

Abstract

Null.The Effects of Nebivolol and Irbesartan on Ambulatory Aortic Blood Pressure and Arterial Stiffness in Hemodialysis Patients with Intradialytic Hypertension

Marieta Theodorakopoulou, Charalampos Loutradis, Athanasios Bikos, Elena Angeloudi, Manina Schoina, Vasileios Raptis, Vassilios Liakopoulos, Aikaterini Papagianni, Pantelis SarafidisPMID: 33017836 DOI: 10.1159/000507913

Abstract

Intradialytic hypertension occurs in 5-15% of hemodialysis patients and is associated with increased cardiovascular risk, but the responsible mechanisms remain unknown. This study examined the effects of nebivolol and irbesartan on ambulatory central blood pressure (BP), arterial stiffness, and wave-reflection parameters in patients with intradialytic hypertension.This is a prespecified analysis of a single-blind, randomized, cross-over study in 38 hemodialysis patients with intradialytic hypertension. Patients were randomized to nebivolol 5 mg followed byirbesartan 150 mg, or vice versa. In a non-randomized manner, the first half of the patients (n = 19) received a single drug dose 1 h prior to dialysis session and the remaining received the drugs for a whole week before the evaluation. Ambulatory central BP, arterial stiffness, and wave-reflection parameters were estimated with Mobil-O-Graph NG device, during a midweek dialysis day.

Intake of a single dose of nebivolol or irbesartan resulted in lower postdialysis central systolic BP (c-SBP) (baseline: 140.9 ± 15.4; nebivolol: 130.3 ± 19.5, p = 0.009; irbesartan: 127.3 ± 24.4 mm Hg, p = 0.007). Single-dose nebivolol also produced marginally lower 24-h c-SBP (p = 0.064) and lower 24-h central diastolic BP (c-DBP) (p = 0.029). Weekly administration of both drugs reduced postdialysis c-SBP (baseline: 144.1 ± 15.3; nebivolol: 131.8 ± 14.1, p = 0.014; irbesartan: 126.4 ± 17.8, p = 0.001) and 24-h c-SBP and c-DBP (baseline: 135.5 ± 10.3/91.9 ± 9.2; nebivolol: 126.4 ± 8.4/86.6 ± 7.2, p < 0.001/p = 0.002; irbesartan: 128.7 ± 11.6/87.0 ± 9.4, p = 0.061/p = 0.051 mm Hg). Single-dose intake of both drugs did not affect heart rate-adjusted augmentation index [AIx(75)], but decreased postdialysis pulse wave velocity (PWV). Importantly, weekly administration of both drugs reduced 24-h PWV (baseline: 10.0 ± 2.5; nebivolol: 9.7 ± 2.5, p = 0.012; irbesartan: 9.7 ± 2.7, p = 0.041). In between drug-group comparisons, no significant differences were noted.

This is the first randomized evaluation on the effects of pharmacological interventions on central BP and PWV in patients with intradialytic hypertension. Weekly administration of both nebivolol and irbesartan reduced 24-h central BP and PWV, but not AIx(75).

Renin inhibitors versus angiotensin converting enzyme (ACE) inhibitors for primary hypertension

Gan Mi Wang, Liang Jin Li, Wen Lu Tang, James M WrightPMID: 33089502 DOI: 10.1002/14651858.CD012569.pub2

Abstract

Renin inhibitors (RIs) reduce blood pressure more than placebo, with the magnitude of this effect thought to be similar to that for angiotensin converting enzyme (ACE) inhibitors. However, a drug's efficacy in lowering blood pressure cannot be considered as a definitive indicator of its effectiveness in reducing mortality and morbidity. The effectiveness and safety of RIs compared to ACE inhibitors in treating hypertension is unknown.To evaluate the benefits and harms of renin inhibitors compared to ACE inhibitors in people with primary hypertension.

The Cochrane Hypertension Group Information Specialist searched the following databases for randomized controlled trials up to August 2020: the Cochrane Hypertension Specialized Register, the Cochrane Central Register of Controlled Trials (CENTRAL), MEDLINE (from 1946), Embase (from 1974), the World Health Organization International Clinical Trials Registry Platform, and ClinicalTrials.gov. We also contacted authors of relevant papers about further published and unpublished work. The searches had no language restrictions.

We included randomized, active-controlled, double-blinded studies (RCTs) with at least four weeks follow-up in people with primary hypertension, which compared renin inhibitors with ACE inhibitors and reported morbidity, mortality, adverse events or blood pressure outcomes. We excluded people with proven secondary hypertension.

Two review authors independently selected the included trials, evaluated the risks of bias and entered the data for analysis.

We include 11 RCTs involving 13,627 participants, with a mean baseline age from 51.5 to 74.2 years. Follow-up duration ranged from four weeks to 36.6 months. There was no difference between RIs and ACE inhibitors for the outcomes: all-cause mortality: risk ratio (RR) 1.05, 95% confidence interval (CI) 0.93 to 1.18; 5 RCTs, 5962 participants; low-certainty evidence; total myocardial infarction: RR 0.86, 95% CI 0.22 to 3.39; 2 RCTs, 957 participants; very low-certainty evidence; adverse events: RR 0.98, 95% CI 0.93 to 1.03; 10 RTCs, 6007 participants; moderate-certainty evidence; serious adverse events: RR 1.21, 95% CI 0.89 to 1.64; 10 RTCs, 6007 participants; low-certainty evidence; and withdrawal due to adverse effects: RR 0.85, 95% CI 0.68 to 1.06; 10 RTCs, 6008 participants; low-certainty evidence. No data were available for total cardiovascular events, heart failure, stroke, end-stage renal disease or change in heart rate. Low-certainty evidence suggested that RIs reduced systolic blood pressure: mean difference (MD) -1.72, 95% CI -2.47 to -0.97; 9 RCTs, 5001 participants; and diastolic blood pressure: MD -1.18, 95% CI -1.65 to -0.72; 9 RCTs, 5001 participants, to a greater extent than ACE inhibitors, but we judged this to be more likely due to bias than a true effect. AUTHORS' CONCLUSIONS: For the treatment of hypertension, we have low certainty that renin inhibitors (RI) and angiotensin converting enzyme (ACE) inhibitors do not differ for all-cause mortality and myocardial infarction. We have low to moderate certainty that they do not differ for adverse events. Small reductions in blood pressure with renin inhibitors compared to ACE inhibitors are of low certainty. More independent, large, long-term trials are needed to compare RIs with ACE inhibitors, particularly assessing morbidity and mortality outcomes, but also on blood pressure-lowering effect.

Ultra-low-dose quadruple combination blood pressure-lowering therapy in patients with hypertension: The QUARTET randomized controlled trial protocol

Clara K Chow, Emily R Atkins, Laurent Billot, John Chalmers, Graham S Hillis, Peter Hay, Bruce Neal, Mark Nelson, Anushka Patel, Christopher M Reid, Markus Schlaich, Tim Usherwood, Ruth Webster, Anthony RodgersPMID: 33017580 DOI: 10.1016/j.ahj.2020.09.017